![molecular formula C23H17FN4O2S B5500288 3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)
3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions including intramolecular nucleophilic aromatic fluoride displacement, as seen in the synthesis of related thieno[4,3,2-ef][1,4]benzoxazepine compounds (Tomer, Shutske, & Friedrich, 1997). Additionally, the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones via nucleophilic vinylic substitution (S(N)V) reactions of gem-difluoroenamides has been explored (Meiresonne, Verniest, De Kimpe, & Mangelinckx, 2015).
Molecular Structure Analysis
The molecular structure of compounds in this family often involves complex ring systems and substituents. The crystal structures of analogues like 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine have been examined, revealing isomorphism with variations in unit-cell dimensions and intermolecular interactions (Acosta et al., 2009).
Chemical Reactions and Properties
These compounds typically exhibit a variety of chemical reactions due to their complex structure. For instance, the nucleophilic aromatic substitution and other specific reactions are integral to their chemical behavior (Das, Borah, & Das, 2019).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel heterocyclic compounds often involves intricate reactions that can lead to the discovery of compounds with unique properties. For instance, the synthesis of thieno[4,3,2-ef][1,4]benzoxazepine derivatives illustrates the complexity and creativity involved in creating compounds with potential applications in material science and pharmaceutical research (Tomer, Shutske, & Friedrich, 1997). These synthetic routes may offer insights into methodologies that could be applied to synthesize compounds like 3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, showcasing the importance of chemical synthesis in the exploration of new therapeutic agents or materials.
Biological Activities
Research into the biological activities of structurally complex compounds reveals their potential for various applications. For example, compounds with the benzoxazepine core have been investigated for their antiviral activities, indicating the potential of such structures in developing antiviral agents (Kato, Sugino, & Endo, 1966). Additionally, the study of fluorinated compounds in the synthesis of heterocycles highlights the role of fluorine in modulating the biological activity of pharmaceutical compounds, suggesting that fluorine-containing compounds like the one could have significant biological activities (Pashkevich, Filyakova, Ratner, & Khomutov, 1998).
properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-[(E)-2-(furan-2-yl)ethenyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O2S/c24-18-9-3-1-6-15(18)14-31-23-26-22-21(27-28-23)17-8-2-4-10-19(17)25-20(30-22)12-11-16-7-5-13-29-16/h1-13,20,25H,14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABQDTKYSGVZBF-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C=CC5=CC=CO5)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)/C=C/C5=CC=CO5)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzyl {6-[(E)-2-(2-furyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL} sulfide |
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